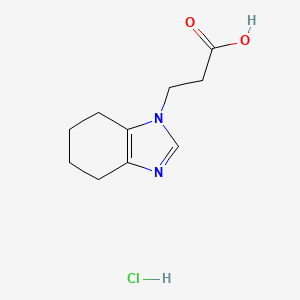

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Description

This compound (molecular formula: C₁₀H₁₅ClN₂O₂, molecular weight: 230.69) features a bicyclic benzodiazolyl group fused with a tetrahydro ring system and a propanoic acid moiety modified as a hydrochloride salt . The Smiles notation (Cl.O=C(O)CCn1cnc2c1CCCC2) highlights its structural complexity, including the protonated benzodiazole nitrogen and the carboxylic acid group.

Properties

IUPAC Name |

3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;/h7H,1-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLTYWQMAXLWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ylamine with propanoic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and other specialized equipment. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride may exhibit neuroprotective properties. Studies have shown that they can modulate neurotransmitter systems and potentially provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure suggests it could interact with receptors involved in neuroprotection and neuroinflammation pathways.

Cancer Research

The compound is under investigation for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth by affecting signaling pathways associated with cell proliferation and apoptosis. The benzodiazole moiety is known for its ability to interact with DNA and RNA, which can lead to the development of novel chemotherapeutic agents.

Metabolic Disorders

The compound's role in modulating metabolic pathways is being explored. It may influence the tryptophan-kynurenine metabolic pathway, which is implicated in various metabolic disorders. Research indicates that alterations in this pathway can be associated with conditions such as obesity and diabetes.

Potential Uses in Psychiatry

Given its structural similarities to other psychoactive compounds, there is interest in the potential psychiatric applications of this compound. It may serve as a candidate for treating mood disorders by modulating serotonin pathways.

Antioxidant Properties

Research into the antioxidant capabilities of related compounds suggests that this compound may also exhibit dual roles as both a pro-oxidant and an antioxidant under specific conditions. This property could be beneficial in preventing oxidative stress-related damage in various diseases.

Case Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | Demonstrated efficacy in reducing neuronal cell death in vitro models of neurodegeneration. |

| Cancer Inhibition | Showed significant reduction in tumor cell viability in preclinical models through apoptosis induction. |

| Metabolic Modulation | Altered levels of kynurenine metabolites were observed in treated models of metabolic syndrome. |

Mechanism of Action

The mechanism by which 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, leading to its anxiolytic and sedative effects.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives (Marine Actinomycete Derivatives)

Key Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃)

- Methyl/ethyl esters of chlorinated phenylpropanoic acids

Structural Differences :

- These compounds retain the propanoic acid backbone but replace the benzodiazolyl group with a chlorinated phenyl ring. For example, compound 1 in features a 3,5-dichloro-4-hydroxyphenyl substituent .

Ronacaleret Hydrochloride (Pharmaceutical Agent)

Structure: C₂₅H₃₁F₂NO₄·HCl Key Features:

- A difluoro-substituted phenylpropanoic acid derivative with a bulky indenyl-alkylamine side chain .

Functional Comparison :

Therapeutic Use :

3-(Methylthio)Propanoic Acid Esters (Aroma Compounds)

Examples :

- 3-(Methylthio)propanoic acid methyl ester (C₅H₁₀O₂S)

- Ethyl ester analogs

Structural and Functional Contrast :

Benzodithiazine Derivatives

Example: 6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine 1,1-dioxide Structural Comparison:

- Shares a bicyclic system but replaces benzodiazole with benzodithiazine (containing sulfur atoms) and introduces a cyano group .

- IR and NMR data (e.g., νmax 2235 cm⁻¹ for C≡N) highlight distinct electronic properties .

Potential Applications:

- Likely explored for materials science or enzyme inhibition due to sulfone and cyano functionalities, diverging from the target compound’s possible biological roles .

Comparative Data Table

Research Findings and Implications

- Substituent Impact : Chlorination () and fluorination () enhance biological activity, while methylthio groups () drive volatility for flavor applications.

Biological Activity

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- IUPAC Name : 3-(4,5,6,7-tetrahydro-1H-benzodiazol-1-yl)propanoic acid hydrochloride

- CAS Number : 92741-96-3

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 219.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may influence signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been noted for its potential inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer cell survival and growth .

Antitumor Activity

In vitro studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antitumor activity. For example, compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid have shown effectiveness in suppressing tumor growth in xenograft models at low doses. These findings suggest a promising avenue for developing new cancer therapies .

Neuroprotective Effects

Research into neuroprotective properties indicates that this compound may also play a role in protecting neuronal cells from oxidative stress and excitotoxicity. The modulation of neurotransmitter systems and reduction of inflammatory markers has been observed in related studies, suggesting potential applications in neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study published in 2013 explored the effects of a benzodiazole derivative on tumor growth in a mouse model. The compound demonstrated significant tumor suppression compared to control groups. The mechanism was linked to the inhibition of the PI3K/AKT pathway .

Study 2: Neuroprotection in Models of Neurodegeneration

Another investigation assessed the neuroprotective effects of similar benzodiazole compounds in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta toxicity and improved cognitive function in treated animals, highlighting the therapeutic potential for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the benzodiazole moiety with a propanoic acid derivative, followed by hydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reacting 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with a halogenated propanoic acid ester.

- Acid hydrolysis : Converting the ester to the free acid.

- Salt formation : Treating with HCl in a polar solvent (e.g., ethanol/water).

Optimization involves varying temperature, solvent polarity, and stoichiometry. Design of Experiments (DoE) methodologies, such as factorial design, can systematically identify optimal conditions (e.g., 60–80°C, 1.2:1 molar ratio) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the benzodiazole ring protons (δ 3.1–4.0 ppm) and propanoic acid chain integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 253.1).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How does solubility vary across solvents, and what formulation strategies improve bioavailability?

- Methodological Answer :

- Solubility Screening : Test in DMSO (high solubility), water (moderate), and ethanol (low). Use shake-flask method with UV-Vis quantification.

- Formulation : For in vitro studies, prepare stock solutions in DMSO (<1% final concentration). For in vivo, use saline with co-solvents (e.g., 10% cyclodextrin) to enhance aqueous solubility .

Q. What stability profiles should be monitored under storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect degradation products.

- Recommendations : Store at -20°C in airtight, light-resistant containers .

Q. What preliminary assays are used to screen biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase assays).

- Cytotoxicity : Use MTT assays on HEK293 or HeLa cells (IC determination).

- Receptor Binding : Radioligand displacement assays (e.g., -GABA for GABA receptors) .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be elucidated for key synthetic steps?

- Methodological Answer :

- Kinetic Studies : Use in situ FTIR or NMR to monitor intermediate formation (e.g., benzodiazole ring opening).

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies. ICReDD’s reaction path search methods integrate quantum calculations with experimental validation .

Q. What strategies identify structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the benzodiazole ring (e.g., halogenation) or propanoic acid chain (e.g., esterification).

- QSAR Modeling : Use MOE or Schrödinger suites to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., SPR vs. cell-based) to identify assay-specific biases.

- Controlled Replication : Standardize protocols (e.g., cell passage number, buffer pH) to minimize variability.

- Cross-Validation : Use orthogonal methods (e.g., SPR and ITC for binding affinity) .

Q. What computational tools predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide to simulate binding to homology-modeled receptors.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Machine Learning : Train models on ChEMBL datasets to predict off-target effects .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution (radiolabeling).

- Metabolite Profiling : Identify hepatic metabolites via LC-HRMS to assess inactivation pathways.

- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.